molecular formula C7H9BrN2O2 B6333527 Ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate CAS No. 1171125-20-4

Ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate

Cat. No.: B6333527
CAS No.: 1171125-20-4
M. Wt: 233.06 g/mol
InChI Key: QEJIHIQCNQSAQY-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom at the 4th position, a methyl group at the 5th position, and an ethyl ester group at the 2nd position of the imidazole ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Scientific Research Applications

Ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound is classified under GHS07 and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-5-methylimidazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Large-scale reactors and continuous flow systems may be employed to maintain consistent reaction conditions and to facilitate the handling of larger quantities of reactants and products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: May involve reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Ester Hydrolysis: Usually performed under acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Substitution: Yields various substituted imidazole derivatives depending on the nucleophile used.

    Oxidation: Produces oxidized imidazole derivatives.

    Reduction: Results in reduced imidazole derivatives.

    Ester Hydrolysis: Forms 4-bromo-5-methyl-1H-imidazole-2-carboxylic acid.

Comparison with Similar Compounds

Ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate can be compared with other similar compounds such as:

    Ethyl 4-bromo-1H-imidazole-2-carboxylate: Similar structure but lacks the methyl group at the 5th position.

    Ethyl 5-bromo-1H-imidazole-2-carboxylate: Similar structure but the bromine atom is at the 5th position instead of the 4th.

    Ethyl 4-chloro-5-methyl-1H-imidazole-2-carboxylate: Similar structure but has a chlorine atom instead of a bromine atom at the 4th position.

Properties

IUPAC Name

ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-3-12-7(11)6-9-4(2)5(8)10-6/h3H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJIHIQCNQSAQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=C(N1)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The same operation as in Example (1c) was performed using ethyl 5-methyl-1H-imidazole-2-carboxylate obtained by the method described in Example (5a) (0.30 g, 1.95 mmol) and NBS (0.35 g, 1.96 mmol), to obtain 0.43 g of the title compound as a white solid (94%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0.35 g
Type
reactant
Reaction Step Three
Yield
94%

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